Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent in organic synthesis, particularly for peptide bond formation. It is a white, crystalline solid synthesized from dicyclohexylamine []. DCC plays a significant role in protein research and drug discovery due to its ability to efficiently couple amino acids to form peptides.
The key feature of DCC's structure is the central C=N=C double bond system. This electron-deficient region allows DCC to react with carboxylic acids, forming an activated intermediate that readily reacts with amines to form amide bonds (peptide bonds) []. The two cyclohexyl groups attached to the nitrogen atoms contribute to the solubility of DCC in organic solvents and enhance its stability compared to other carbodiimides.
DCC is typically synthesized from dicyclohexylamine through a dehydration reaction:
(C6H11)2NH + COCl2 -> (C6H11)2N=C=N(C6H11) + 2HCl
DCC activates carboxylic acids by forming an acylimmonium intermediate:
RCOOH + DCC -> R-C=N-DCC + (C6H11)2NH
This intermediate reacts with a primary amine (e.g., another amino acid) to form an amide bond and release dicyclohexylurea (DCU) as a byproduct:
R-C=N-DCC + H2NR' -> R-C(O)-NR' + (C6H11)2N-CO-NH(C6H11) (DCU)
DCC can undergo hydrolysis in water to form dicyclohexylurea:
(C6H11)2N=C=N(C6H11) + H2O -> (C6H11)2N-CO-NH(C6H11) (DCU)
Irritant